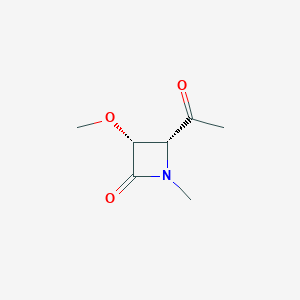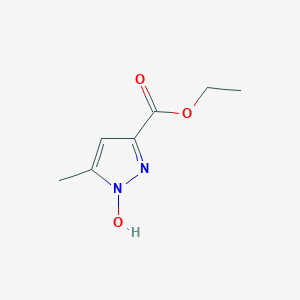
(3R,4R)-4-Acetyl-3-methoxy-1-methylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-Acetyl-3-methoxy-1-methylazetidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AMMA, and it has been extensively studied for its biological and chemical properties.
Mecanismo De Acción
AMMA has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on cognitive function.
Biochemical and Physiological Effects:
AMMA has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have anxiolytic and anti-depressant effects, making it a potential candidate for the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of AMMA is that it can be easily synthesized in a laboratory setting, making it readily available for research purposes. However, its relatively low solubility in water can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on AMMA, including its use in drug development for the treatment of cancer and infectious diseases. Additionally, further studies on its potential effects on cognitive function and psychiatric disorders could lead to the development of new treatments for these conditions. Further exploration of its biochemical and physiological effects could also lead to the discovery of new applications for this compound.
Métodos De Síntesis
The synthesis of AMMA involves the reaction of L-methionine with acetic anhydride in the presence of a catalyst. The reaction yields AMMA as a white crystalline solid with a melting point of 86-88°C. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
AMMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Its unique chemical structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Propiedades
Número CAS |
159597-50-9 |
|---|---|
Nombre del producto |
(3R,4R)-4-Acetyl-3-methoxy-1-methylazetidin-2-one |
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(3R,4R)-4-acetyl-3-methoxy-1-methylazetidin-2-one |
InChI |
InChI=1S/C7H11NO3/c1-4(9)5-6(11-3)7(10)8(5)2/h5-6H,1-3H3/t5-,6+/m0/s1 |
Clave InChI |
XVEAGPMXNOOAEI-NTSWFWBYSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@H](C(=O)N1C)OC |
SMILES |
CC(=O)C1C(C(=O)N1C)OC |
SMILES canónico |
CC(=O)C1C(C(=O)N1C)OC |
Sinónimos |
2-Azetidinone, 4-acetyl-3-methoxy-1-methyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)


![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)






![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)